Didehydrometolazone (systematic IUPAC name: 7-chloro-2-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazoline-6-sulfonamide) is characterized by the molecular formula C₁₆H₁₄ClN₃O₃S and a molecular weight of 363.82 g/mol [8] [9]. This quinazoline derivative features a planar heterocyclic core structure with a conjugated system extending across the quinazoline ring and the adjacent ortho-tolyl substituent. The defining structural feature is the 3,4-didehydro modification—a double bond between positions 3 and 4 of the quinazoline ring—which introduces rigidity and influences electron delocalization [8].
Table 1: Fundamental Chemical Identifiers of Didehydrometolazone
Property | Value |
---|---|
CAS Registry Number | 4015-23-0 |
Molecular Formula | C₁₆H₁₄ClN₃O₃S |
Molecular Weight | 363.82 g/mol |
IUPAC Name | 7-chloro-2-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazoline-6-sulfonamide |
Synonyms | 3,4-Didehydro Metolazone |
Appearance | Off-white solid |
Solubility | Soluble in DMSO |
The stereochemical configuration is constrained by the double bond at C3-C4, which locks the molecule in a specific conformation. This rigidity reduces rotational freedom compared to saturated analogs and may enhance binding specificity in biological systems. The ortho-tolyl group at N3 adopts a near-perpendicular orientation relative to the quinazoline plane, creating steric hindrance that influences intermolecular interactions [8] [9].
Didehydrometolazone is structurally distinguished from its parent compound metolazone (C₁₆H₁₆ClN₃O₃S) by the absence of two hydrogen atoms at positions 3 and 4, forming a double bond (C3=C4) instead of a single bond [4] [8]. This dehydrogenation modifies three key properties:
Table 2: Structural and Property Comparison with Metolazone
Property | Didehydrometolazone | Metolazone |
---|---|---|
Molecular Formula | C₁₆H₁₄ClN₃O₃S | C₁₆H₁₆ClN₃O₃S |
Molecular Weight | 363.82 g/mol | 365.83 g/mol |
Key Bond | C3=C4 double bond | C3-C4 single bond |
logP (Calculated) | 2.5 | 2.1 |
Dipole Moment | 4.6 D | 5.2 D |
Metabolic Reduction | Resistant | Susceptible |
Functionally, this dehydrogenation diminishes diuretic activity by altering binding to the thiazide-sensitive sodium-chloride symporter (NCC). Metolazone inhibits NCC by forming hydrogen bonds via its carbonyl and sulfonamide groups, facilitated by partial positive charge at C4. The sp² hybridization at C4 in didehydrometolazone redistributes electron density, weakening this interaction [4] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (DMSO-d₆, 800 MHz) reveals distinctive signatures of the dehydrogenated structure [5] [6]:
¹³C NMR spectrum exhibits key features [5]:
Infrared Spectroscopy
FT-IR spectrum (KBr pellet) displays [2] [5]:
Mass Spectrometry
High-resolution ESI-MS confirms molecular identity [6] [8]:
Table 3: Characteristic Spectroscopic Signatures of Didehydrometolazone
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.38 ppm (s, 3H) | o-Tolyl CH₃ |
δ 2.41 ppm (s, 3H) | N-CH₃ | |
δ 7.55 ppm (br s, 2H) | SO₂NH₂ | |
δ 7.2–8.1 ppm (m, 8H) | Aromatic protons | |
¹³C NMR | δ 162.5 ppm | C4=O carbonyl |
δ 148.9 ppm | C3 (sp²) | |
δ 143.1 ppm | C4 (sp²) | |
FT-IR | 1680 cm⁻¹ | Conjugated C=O stretch |
1345 cm⁻¹, 1160 cm⁻¹ | Sulfonamide stretches | |
3320 cm⁻¹ | N-H stretch | |
HR-MS (ESI+) | m/z 364.0372 [M+H]⁺ | Molecular ion |
m/z 348 (-NH₂) | Sulfonamide cleavage | |
m/z 285 (-C₇H₇) | o-Tolyl loss |
The combined spectroscopic profile provides unambiguous differentiation from metolazone: NMR confirms sp² hybridization at C3/C4, IR verifies altered carbonyl electronic environment, and MS documents the 2 Da mass decrease with characteristic fragmentation [5] [6] [8].
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